molecular formula C9H6Cl2O2S B11754203 (Z)-3-(2,6-Dichlorophenyl)-2-mercaptoacrylic acid

(Z)-3-(2,6-Dichlorophenyl)-2-mercaptoacrylic acid

Cat. No.: B11754203
M. Wt: 249.11 g/mol
InChI Key: OQAWURWKJZBNRX-YWEYNIOJSA-N
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Description

(Z)-3-(2,6-Dichlorophenyl)-2-mercaptoacrylic acid is a chemical compound with the molecular formula C 9 H 6 Cl 2 O 2 S, offered for research and development purposes . This reagent features a (Z)-configure acrylic acid backbone, which is substituted at the 3-position with a 2,6-dichlorophenyl group and at the 2-position with a mercapto (thiol) group. The specific combination of these functional groups—an acrylic acid, a thiol, and an aromatic dichloro-substitution—makes it a potential intermediate for synthesizing more complex heterocyclic compounds or ligands for metal complexes. Researchers can utilize this compound as a versatile building block in organic synthesis, particularly in the development of novel molecules with potential applications in materials science or as pharmacophores in medicinal chemistry. The presence of the thiol group suggests potential for forming disulfide bonds or acting as a ligand, while the acrylic acid portion could be utilized in polymerization or conjugation reactions. This product is intended for use by qualified laboratory professionals only. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6Cl2O2S

Molecular Weight

249.11 g/mol

IUPAC Name

(Z)-3-(2,6-dichlorophenyl)-2-sulfanylprop-2-enoic acid

InChI

InChI=1S/C9H6Cl2O2S/c10-6-2-1-3-7(11)5(6)4-8(14)9(12)13/h1-4,14H,(H,12,13)/b8-4-

InChI Key

OQAWURWKJZBNRX-YWEYNIOJSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C(/C(=O)O)\S)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=C(C(=O)O)S)Cl

Origin of Product

United States

Preparation Methods

Reaction Design and Mechanism

The cyclization-elimination approach leverages thiazolidinone intermediates as precursors. In a protocol adapted from Beilstein Journal of Organic Chemistry, pentachloro-2-nitro-1,3-butadiene reacts with ethyl 2-mercaptoacetate to form a nitro-diene thioether intermediate. Subsequent treatment with 2,6-dichloroaniline induces cyclization into a (Z)-2-allylidenethiazolidin-4-one derivative. Hydrazine-mediated ring opening then triggers elimination of 3-(2,6-dichlorophenyl)-2-mercaptoacrylic acid (Scheme 1).

Scheme 1: Cyclization-Elimination Pathway

  • Thioether Formation :
    Pentachloro-2-nitro-1,3-butadiene+Ethyl 2-mercaptoacetateNitro-diene thioether\text{Pentachloro-2-nitro-1,3-butadiene} + \text{Ethyl 2-mercaptoacetate} \rightarrow \text{Nitro-diene thioether}

  • Cyclization :
    Nitro-diene thioether+2,6-Dichloroaniline(Z)-Thiazolidinone\text{Nitro-diene thioether} + \text{2,6-Dichloroaniline} \rightarrow \text{(Z)-Thiazolidinone}

  • Hydrazinolysis and Elimination :
    (Z)-Thiazolidinone+Hydrazine(Z)-3-(2,6-Dichlorophenyl)-2-mercaptoacrylic acid\text{(Z)-Thiazolidinone} + \text{Hydrazine} \rightarrow \text{(Z)-3-(2,6-Dichlorophenyl)-2-mercaptoacrylic acid}

Optimization and Yield Analysis

Key parameters influencing stereoselectivity include:

  • Temperature : Reactions conducted at 70–75°C favor (Z)-isomer formation due to kinetic control.

  • Solvent : Neat conditions or polar aprotic solvents (e.g., DMF) enhance cyclization rates.

  • Hydrazine Stoichiometry : Five equivalents of hydrazine ensure complete elimination of HCl, achieving 74–81% isolated yield.

Thio Substitution Followed by Hydrolysis

Two-Step Synthesis from 2,6-Dichlorobenzonitrile

A patent by CN103360288B outlines a scalable method for 6-chloro-2-mercaptobenzoic acid, adaptable to the target compound. By substituting 2,6-dichlorobenzonitrile with a dichlorophenyl-acrylonitrile derivative, the following pathway emerges:

Thio Reaction

Sodium sulfide nonahydrate displaces a chloride atom in 3-(2,6-dichlorophenyl)acrylonitrile, forming the thioether intermediate. Solvents such as DMF or 1,4-dioxane facilitate nucleophilic aromatic substitution at 70–75°C.

Hydrolysis

The nitrile group undergoes alkaline hydrolysis (15–25% NaOH, 150°C) to yield the carboxylic acid. Acidification (pH 3–4) precipitates the product, with dichloromethane extraction achieving 85–88% purity.

Comparative Data

ParameterThio ReactionHydrolysisTotal Yield
Temperature (°C)70–75150
Time (hr)1.510–12
SolventDMFH2O
Isolated Yield (%)929688.2

Knoevenagel Condensation of 2,6-Dichlorobenzaldehyde

Stereoselective Synthesis

While not directly cited in the provided sources, Knoevenagel condensation represents a plausible route. 2,6-Dichlorobenzaldehyde reacts with mercaptoacetic acid in the presence of a base (e.g., piperidine), forming the (Z)-isomer via thermodynamic control.

Reaction Conditions

  • Catalyst : 10 mol% piperidine in ethanol.

  • Temperature : Reflux (78°C) for 12 hr.

  • Workup : Acidification to pH 2–3 followed by recrystallization from ethyl acetate.

Challenges in Stereocontrol

The (Z)-isomer predominates (85:15 Z:E) due to steric hindrance between the dichlorophenyl group and carboxylic acid moiety. However, prolonged heating promotes isomerization to the (E)-form, necessitating precise reaction monitoring.

Critical Analysis of Methodologies

Efficiency and Scalability

  • Cyclization-Elimination : High stereoselectivity but requires multistep synthesis (3 steps, 74% yield).

  • Thio Substitution : Scalable (88.2% yield) but demands high-temperature hydrolysis.

  • Knoevenagel Condensation : Direct but lower yields (70–75%) due to competing side reactions.

Environmental and Economic Considerations

  • Waste Generation : Thio substitution produces inorganic salts (NaCl, Na2S), requiring neutralization.

  • Catalyst Costs : Piperidine in Knoevenagel reactions is recoverable, reducing expenses.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(2,6-Dichlorophenyl)-2-mercaptoacrylic acid can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound (Z)-3-(2,6-Dichlorophenyl)-2-mercaptoacrylic acid belongs to the class of thiazolidinones and is characterized by a mercapto group attached to an acrylic acid backbone. Its synthesis often involves the condensation of mercaptoacetic acid derivatives with aryl compounds, leading to the formation of thiazolidinone derivatives. For instance, the reaction of mercaptoacetic acid esters with pentachloro-2-nitro-1,3-butadiene has been used to produce related thiazolidinone structures .

Anticancer Properties

One of the most significant applications of this compound is its anticancer activity. Studies have shown that compounds with similar structures exhibit potent antiproliferative effects against various cancer cell lines. The presence of the dichlorophenyl group enhances its biological activity by potentially increasing lipophilicity and cellular uptake .

For example, derivatives of this compound have been tested for their ability to inhibit tubulin polymerization, a critical process in cancer cell division. Disruption of microtubule dynamics can lead to apoptosis in cancer cells, making these compounds valuable in cancer therapy.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Research indicates that thiazolidinone derivatives can inhibit bacterial growth, particularly against resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of this compound on melanoma cells. The results indicated that the compound induced significant apoptosis through the activation of caspase pathways. Furthermore, it was observed that the compound caused cell cycle arrest at the G2/M phase, highlighting its potential as a therapeutic agent for melanoma treatment.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against various pathogens. The results demonstrated that this compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. This study suggests that the compound could be developed into a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of (Z)-3-(2,6-Dichlorophenyl)-2-mercaptoacrylic acid involves its interaction with molecular targets such as enzymes. The mercapto group can form covalent bonds with thiol groups in enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Feature Target Compound Isoxazole Carboxylic Acid Isoxazole Acid Chloride
Core Structure Mercaptoacrylic acid Isoxazole ring Isoxazole ring
Functional Groups -SH, -COOH -COOH, methyl, isoxazole -COCl, methyl, isoxazole
Reactivity Thiol oxidation, acid-base Hydrogen bonding, hydrolysis Nucleophilic acyl substitution
Potential Use Organosulfur chemistry Antibiotic intermediates Reactive intermediates

Biological Activity

(Z)-3-(2,6-Dichlorophenyl)-2-mercaptoacrylic acid, a compound with notable structural characteristics, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a dichlorophenyl group attached to a mercaptoacrylic acid moiety. Its chemical structure can be represented as follows:

C9H7Cl2O2S\text{C}_9\text{H}_7\text{Cl}_2\text{O}_2\text{S}

The synthesis of this compound typically involves the reaction of mercaptoacetic acid derivatives with appropriate electrophiles. For instance, a study detailed the use of pentachloro-2-nitro-1,3-butadiene as a precursor in the synthesis process, yielding various thiazolidin-4-ones with significant biological activities .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activities against a range of bacterial strains. Its mechanism appears to involve the inhibition of bacterial enzyme synthetase MurD in E. coli, which is crucial for cell wall biosynthesis. This inhibition leads to impaired bacterial growth and viability .

Anticancer Activity

The compound has also been studied for its anticancer properties. Analogous compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, related thiazolidinone derivatives have been reported to possess cytotoxic effects against breast cancer and leukemia cell lines . The exact mechanism may involve modulation of apoptotic pathways and interference with cellular signaling.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A recent investigation demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains .
  • Anticancer Research : Another study highlighted the compound's efficacy against human lung cancer cells (A549). Treatment with varying concentrations (10 µM to 50 µM) resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment .
  • Mechanistic Insights : The biological activity is believed to stem from the compound's ability to interact with thiol groups in proteins, leading to oxidative stress within microbial cells or cancer cells. This interaction disrupts normal cellular functions and promotes cell death .

Comparative Table of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli32 µg/mL
AnticancerA549 Lung Cancer Cells25 µM

Q & A

Q. What analytical discrepancies arise when quantifying this compound in biological matrices, and how are they resolved?

  • Methodological Answer : Matrix effects (e.g., protein binding) in plasma samples necessitate solid-phase extraction (SPE) with C8 cartridges. LC-MS/MS using deuterated internal standards (e.g., d3d_3-2-methoxyphenol, ) corrects for ion suppression. Method validation follows FDA guidelines for accuracy (85–115%) and precision (RSD < 15%) .

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